Pheneturide

Description

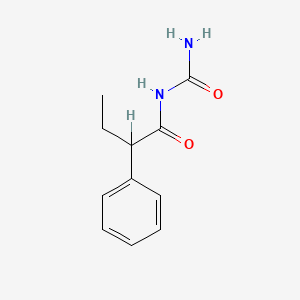

Structure

3D Structure

Properties

IUPAC Name |

N-carbamoyl-2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOQSQHYDOFIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020612 | |

| Record name | Ethylphenylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-49-3, 6192-36-5, 6509-32-6 | |

| Record name | Pheneturide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pheneturide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Pheneturide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheneturide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylphenylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylphenacemide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pheneturide from 2-Phenylbutyryl Chloride and Urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pheneturide, an anticonvulsant agent. The primary synthetic route discussed involves a two-step process commencing with the conversion of 2-phenylbutanoic acid to its acyl chloride derivative, 2-phenylbutyryl chloride, followed by the acylation of urea. This document details the experimental protocols, quantitative data, and reaction mechanisms to facilitate laboratory-scale synthesis and further research.

Synthesis Pathway

The synthesis of this compound is achieved through a straightforward two-step process. The first step involves the activation of 2-phenylbutanoic acid to the more reactive 2-phenylbutyryl chloride. The second step is the nucleophilic acyl substitution reaction between 2-phenylbutyryl chloride and urea to form the final product, this compound.

Step 1: Synthesis of 2-Phenylbutyryl Chloride

2-Phenylbutanoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield 2-phenylbutyryl chloride.[1][2] This reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the attack by the chloride ion.[1]

Step 2: Synthesis of this compound

The synthesized 2-phenylbutyryl chloride is then reacted with urea in an acylation reaction.[3] The lone pair of electrons on one of the nitrogen atoms of urea acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-phenylbutyryl chloride.[3] This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form this compound with the elimination of a chloride ion.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Preparation of 2-Phenylbutyryl Chloride

Materials:

-

2-Phenylbutanoic acid (16.4 g, 0.10 mol)

-

Thionyl chloride (SOCl₂) (0.12 mol)

-

Dichloromethane (CH₂Cl₂) (60 mL)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a stirred solution of 2-phenylbutanoic acid in dichloromethane, add a catalytic amount of N,N-dimethylformamide.

-

Slowly add thionyl chloride to the solution at room temperature.

-

Allow the reaction to proceed overnight at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the volatiles (excess thionyl chloride and solvent) under vacuum.

-

The residual liquid, crude 2-phenylbutyryl chloride, can be purified by vacuum distillation.

Synthesis of this compound

Materials:

-

2-Phenylbutyryl chloride

-

Urea

-

Anhydrous toluene (or another suitable anhydrous solvent)

Procedure:

-

In a reaction vessel, dissolve urea in a suitable anhydrous solvent such as toluene.

-

Slowly add the crude or purified 2-phenylbutyryl chloride to the urea solution with stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-3 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The crude this compound may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified by recrystallization from an ethanol-water mixture.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 2-Phenylbutanoic Acid | C₁₀H₁₂O₂ | 164.20 | |

| Thionyl Chloride | SOCl₂ | 118.97 | |

| 2-Phenylbutyryl Chloride | C₁₀H₁₁ClO | 182.65 | |

| Urea | CH₄N₂O | 60.06 | |

| This compound | C₁₁H₁₄N₂O₂ | 206.24 |

Table 2: Reaction Conditions and Yields

| Step | Reactants | Molar Ratio | Solvent | Temperature | Time | Yield | Reference |

| 1 | 2-Phenylbutanoic Acid : Thionyl Chloride | 1 : 1.2 | Dichloromethane | Room Temperature | Overnight | ~68% | |

| 2 | 2-Phenylbutyryl Chloride : Urea | 1 : 1 (approx.) | Toluene | Reflux | 2-3 hours | Not specified |

Table 3: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Melting Point (dl-form) | 149-150°C | |

| Melting Point (d-form) | 168–169°C | |

| ¹H NMR | ||

| Aromatic protons | ~7.2-7.4 ppm | General chemical shift ranges |

| CH (benzylic) | ~3.5 ppm (triplet) | General chemical shift ranges |

| CH₂ | ~1.8-2.0 ppm (multiplet) | General chemical shift ranges |

| CH₃ | ~0.9 ppm (triplet) | General chemical shift ranges |

| NH₂ and NH | Broad signals | General chemical shift ranges |

| ¹³C NMR | ||

| Carbonyl (C=O) | ~175 ppm (amide), ~158 ppm (urea) | General chemical shift ranges |

| Aromatic carbons | ~126-140 ppm | General chemical shift ranges |

| CH (benzylic) | ~55 ppm | General chemical shift ranges |

| CH₂ | ~25 ppm | General chemical shift ranges |

| CH₃ | ~12 ppm | General chemical shift ranges |

| IR Spectroscopy (cm⁻¹) | ||

| N-H Stretch | 3400-3200 (two bands) | General absorption ranges |

| C-H Stretch (aromatic) | ~3100-3000 | General absorption ranges |

| C-H Stretch (aliphatic) | ~2960-2850 | General absorption ranges |

| C=O Stretch (amide I) | ~1680 | General absorption ranges |

| C=O Stretch (urea) | ~1640 | General absorption ranges |

| N-H Bend (amide II) | ~1550 | General absorption ranges |

Mandatory Visualizations

Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for the formation of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Pheneturide's Mechanism of Action in Temporal Lobe Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, an anticonvulsant of the ureide class, has been utilized in the management of epilepsy, including temporal lobe epilepsy.[1][2] While not as extensively studied as newer antiepileptic drugs (AEDs), its proposed multi-faceted mechanism of action presents a compelling area of research. This technical guide provides an in-depth exploration of the core mechanisms through which this compound is believed to exert its anticonvulsant effects. It synthesizes available clinical data, outlines relevant experimental protocols for its pharmacological evaluation, and visually represents key pathways and workflows to support further research and drug development efforts in the field of epilepsy.

Introduction

Temporal lobe epilepsy (TLE) is one of the most common forms of focal epilepsy in adults, often characterized by seizures that are resistant to current pharmacological treatments. The underlying pathophysiology involves complex alterations in neuronal excitability and inhibition. This compound, also known as phenylethylacetylurea, is a derivative of phenacemide and has demonstrated efficacy in various seizure types.[3] Its structural and functional characteristics suggest a mechanism of action that intersects with key pathways implicated in epileptogenesis, making it a relevant subject for continued investigation. This guide aims to provide a detailed technical overview of its putative mechanisms, supported by available data and standardized experimental methodologies.

Proposed Mechanisms of Action

The anticonvulsant activity of this compound is likely not attributable to a single molecular target but rather to a combination of effects on neuronal excitability. The primary proposed mechanisms are:

-

Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[4][5] This enhancement of GABAergic tone leads to increased chloride ion influx through GABA-A receptors, resulting in hyperpolarization of the neuronal membrane and a raised threshold for seizure initiation.

-

Inhibition of Voltage-Gated Sodium Channels: Similar to other established anticonvulsants like phenytoin and carbamazepine, this compound is proposed to modulate voltage-gated sodium channels. By stabilizing the inactivated state of these channels, it would limit the high-frequency neuronal firing that is characteristic of seizure activity.

-

Modulation of Voltage-Gated Calcium Channels: There is also a possibility that this compound interacts with voltage-gated calcium channels. These channels are critical for neurotransmitter release at the presynaptic terminal. By modulating calcium influx, this compound could reduce the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability.

-

Inhibition of Drug Metabolism: this compound has been noted to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin, which can lead to increased plasma levels of these concomitant medications. This effect is important to consider in clinical settings but is distinct from its direct anticonvulsant mechanism of action.

Quantitative Data from Clinical Trials

While extensive clinical trial data for this compound is limited in recent literature, a key double-blind, cross-over study by Gibberd et al. (1982) provides valuable quantitative insights into its efficacy compared to phenytoin in patients with various seizure types, including temporal lobe epilepsy.

Table 1: Comparison of Seizure Frequency with this compound and Phenytoin

| Seizure Type | Mean Monthly Seizures (this compound) | Mean Monthly Seizures (Phenytoin) |

|---|---|---|

| Grand Mal | 0.8 | 0.7 |

| Temporal Lobe | 3.5 | 4.2 |

| Others | 1.8 | 1.4 |

Data extracted from Gibberd et al. (1982).

Table 2: Patient Response to Treatment

| Change in Seizure Frequency (this compound vs. Phenytoin) | Number of Patients |

|---|---|

| Increase | 30 |

| Decrease | 36 |

| No Change | 28 |

Data extracted from Gibberd et al. (1982).

The study concluded that there was no statistically significant difference in seizure control between this compound and phenytoin.

Experimental Protocols

Detailed preclinical experimental protocols specifically for this compound are not extensively reported. However, the following sections describe standard methodologies for investigating the proposed mechanisms of action for an anticonvulsant compound like this compound.

Clinical Trial Protocol (Gibberd et al., 1982)

-

Study Design: A double-blind, cross-over trial was conducted.

-

Patient Population: 94 outpatients with established epilepsy, including grand mal, temporal lobe, Jacksonian, myoclonic, and petit mal seizures, were enrolled.

-

Treatment Protocol: Patients were randomly assigned to receive either this compound (200 mg three times daily) or phenytoin (100 mg three times daily) for six months. Following this period and a one-month washout phase, patients were crossed over to the alternate treatment for another six months. Dosages could be adjusted based on clinical response and side effects.

-

Outcome Measures:

-

Primary: Seizure frequency, as recorded by patients in diaries.

-

Secondary: Incidence and nature of adverse effects.

-

-

Data Analysis: The mean monthly seizure frequency was compared between the two treatment arms. The number of patients who experienced an increase, decrease, or no change in seizure frequency was also analyzed.

In Vitro Electrophysiology: Patch-Clamp Analysis

To investigate the effects of this compound on voltage-gated sodium and calcium channels, and GABA-A receptors, whole-cell patch-clamp electrophysiology would be the method of choice.

-

Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or heterologous expression systems (e.g., HEK293 cells) expressing specific ion channel subunits would be used.

-

Recording: Ionic currents would be recorded using standard whole-cell patch-clamp techniques.

-

Voltage Protocols:

-

Sodium/Calcium Channels: A series of voltage steps would be applied to elicit channel activation, inactivation, and recovery from inactivation.

-

GABA-A Receptors: Cells would be held at a specific potential (e.g., -60 mV), and GABA would be applied to elicit an inward chloride current.

-

-

Drug Application: this compound would be perfused at varying concentrations to determine its effect on the recorded currents.

-

Data Analysis: The effects of this compound on current amplitude, kinetics, and voltage-dependence would be quantified. Concentration-response curves would be generated to calculate IC50 (for inhibition) or EC50 (for potentiation) values.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Model

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

-

Animals: Male albino mice are commonly used.

-

Drug Administration: this compound would be administered intraperitoneally or orally at various doses. A vehicle control group would also be included.

-

Electrical Stimulation: At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal or auricular electrodes.

-

Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: Protection is defined as the absence of tonic hindlimb extension.

-

Data Analysis: The median effective dose (ED50), the dose at which 50% of animals are protected, is calculated from the dose-response data.

Conclusion

This compound is an anticonvulsant with a proposed multi-target mechanism of action, primarily involving the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium and calcium channels. While clinical data suggests an efficacy comparable to phenytoin, a significant gap exists in the literature regarding detailed preclinical characterization, particularly quantitative data on its interactions with specific molecular targets. The experimental protocols outlined in this guide provide a framework for future research aimed at elucidating the precise molecular pharmacology of this compound. A more comprehensive understanding of its mechanism of action is crucial for defining its potential therapeutic niche in the management of temporal lobe epilepsy and for guiding the development of novel, more effective antiepileptic drugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Treatment of intractable temporal lobe epilepsy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 90-49-3 | Benchchem [benchchem.com]

- 5. What is the mechanism of Acetylthis compound? [synapse.patsnap.com]

The Pharmacokinetics of Pheneturide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant drug belonging to the ureide class.[1] While considered largely obsolete in current clinical practice, a thorough understanding of its pharmacokinetic profile remains crucial for researchers in drug metabolism, pharmacokinetics, and the development of new antiepileptic agents. This technical guide provides a comprehensive overview of the pharmacokinetics and plasma half-life of this compound, summarizing key quantitative data, detailing experimental methodologies from cited studies, and visualizing metabolic pathways and experimental workflows.

Pharmacokinetic Profile

This compound exhibits first-order kinetics within the studied dose ranges.[2] Its pharmacokinetic parameters are characterized by a long plasma half-life and complete nonrenal clearance, indicating extensive hepatic metabolism.[2][3]

Data Presentation: Key Pharmacokinetic Parameters

The following tables summarize the core pharmacokinetic parameters of this compound in humans, derived from available literature.

Table 1: Plasma Half-life and Clearance of this compound

| Parameter | Value | Condition | Source |

| Plasma Half-life (t½) | 54 hours (range: 31-90 hours) | Single Dose | [3] |

| 40 hours | Repetitive Administration | ||

| Total Body Clearance (CL) | 2.6 L/hour (range: 1.73-3.59 L/hour) | Single Dose | |

| Unchanged with repetitive administration | Repetitive Administration |

Table 2: Other Pharmacokinetic Parameters

| Parameter | Value/Observation | Source |

| Kinetics | First-order | |

| Clearance Route | 100% nonrenal (hepatic) | |

| Volume of Distribution (Vd) | Decreased with repetitive administration | |

| Protein Binding | >90% | |

| Oral Bioavailability | ~85% |

Metabolism of this compound

The biotransformation of this compound is extensive, with only trace amounts of the parent drug found in urine. The primary metabolic pathways in humans involve hydrolysis of the ureide group and hydroxylation of the phenyl ring.

Data Presentation: Major Human Metabolites of this compound

Table 3: Major Metabolites of this compound Identified in Human Urine

| Metabolite | Percentage of Total Metabolites | Metabolic Pathway | Source |

| 2-phenylbutyric acid | 40.6% | Hydrolysis of the ureide function | |

| 2-(4-hydroxyphenyl)-butyroylurea | 37.5% | 4-hydroxylation of the benzene ring | |

| 2-(4-hydroxyphenyl)-butyric acid | 11.9% | Hydrolysis and Hydroxylation |

Experimental Protocols

Detailed experimental protocols from the original pharmacokinetic studies are not fully available in the public domain. However, based on the abstracts and methodologies described in the cited literature, the following outlines the likely experimental designs.

Protocol for Pharmacokinetic Analysis of this compound

This protocol is based on the study by Galeazzi et al. (1979), which determined the plasma half-life and clearance of this compound.

1. Study Design:

-

The study was conducted in normal human volunteers.

-

Pharmacokinetic parameters were determined after single and repetitive administrations of this compound.

2. Dosing:

-

The specific dosage administered was not detailed in the available abstract.

3. Sample Collection:

-

Blood and urine samples were collected at various time points post-administration to characterize the drug's absorption, distribution, metabolism, and excretion.

4. Analytical Method: Thin-Layer Chromatography-Reflectance Spectrophotometry

-

A highly sensitive and reproducible thin-layer chromatography (TLC)-reflectance spectrophotometric assay was developed and used for the quantification of this compound in plasma and urine.

-

Principle: This method involves separating the compound of interest (this compound) from other plasma or urine components on a TLC plate. The amount of the compound is then quantified by measuring the reflectance of light from the spot on the plate, which is proportional to the concentration of the substance.

-

5. Pharmacokinetic Analysis:

-

The plasma concentration-time data were analyzed using pharmacokinetic modeling to determine key parameters such as half-life, clearance, and volume of distribution. The data was found to fit a first-order kinetics model.

Protocol for Metabolite Identification of this compound

This protocol is based on the study by Vachta et al. (1986), which investigated the biotransformation of this compound in humans.

1. Study Design:

-

The study was conducted in human volunteers.

2. Dosing:

-

A single oral dose of 10 mg/kg of this compound was administered to each volunteer.

3. Sample Collection:

-

Urine was collected from the study participants.

4. Sample Preparation and Extraction:

-

Urine samples were extracted using Amberlite XAD-2 resin, a nonpolar adsorbent used to trap organic compounds from aqueous solutions.

-

The extracts underwent enzymatic hydrolysis, likely to cleave any conjugated metabolites.

5. Metabolite Separation and Isolation:

-

The processed extracts were separated by preparative High-Performance Liquid Chromatography (HPLC). This technique allows for the isolation of individual metabolites from the complex mixture.

6. Structural Elucidation:

-

The chemical structures of the isolated metabolites were determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These analytical techniques provide detailed information about the molecular structure of the compounds.

Mandatory Visualizations

Caption: Generalized experimental workflow for a pharmacokinetic study of this compound.

References

- 1. Pharmacokinetics and biochemical efficacy after single and multiple oral administration of N-(2-methyl-2-propyl)-3-oxo-4-aza-5 alpha-androst-1-ene-17 beta-carboxamide, a new type of specific competitive inhibitor of testosterone 5 alpha-reductase, in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetics of phenylethylacetylurea (this compound), an old antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Pheneturide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of Pheneturide (CAS 90-49-3), an anticonvulsant of the ureide class.[1] It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its proposed mechanism of action and synthesis pathway. This document is intended to serve as a core resource for professionals in pharmaceutical research and drug development.

Introduction

This compound, also known as ethylphenacemide, is an anticonvulsant drug structurally related to phenobarbital and can be considered a metabolic degradation product of it.[1][2] While its clinical use has become less common, often reserved for severe epilepsy refractory to other treatments, it remains a molecule of interest for studying anticonvulsant mechanisms and pharmacokinetic interactions.[1][3] Notably, this compound is known to inhibit the metabolism of other anticonvulsants like phenytoin, thereby increasing their plasma levels. This guide details its fundamental chemical and physical characteristics, pharmacological action, and the experimental methodologies used to determine these properties.

Chemical and Physical Properties

The core chemical and physical properties of this compound are summarized below. These data are critical for understanding its behavior in biological systems and for the formulation of drug products.

Chemical Identification

| Property | Value | Reference(s) |

| IUPAC Name | N-carbamoyl-2-phenylbutanamide | |

| CAS Number | 90-49-3 | |

| Molecular Formula | C₁₁H₁₄N₂O₂ | |

| Molecular Weight | 206.24 g/mol | |

| Synonyms | (2-Phenylbutanoyl)urea, Ethylphenacemide, Benuride, Lircapyl, M 551 | |

| SMILES | C(C(NC(N)=O)=O)(CC)C1=CC=CC=C1 | |

| InChI Key | AJOQSQHYDOFIOX-UHFFFAOYSA-N |

Physical and Pharmacokinetic Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid | |

| Melting Point (dl-Form) | 149-150 °C | |

| Solubility | Moderately soluble in water; Soluble in organic solvents like DMSO, acetone | |

| Pharmacokinetic Half-life | ~54 hours (long duration of action) |

Proposed Mechanism of Action

This compound's anticonvulsant activity is believed to be multifactorial, targeting key components of neuronal signaling to reduce hyperexcitability. The primary proposed mechanisms include the enhancement of GABAergic inhibition and the modulation of voltage-gated ion channels.

-

Enhancement of GABAergic Inhibition : this compound is thought to potentiate the activity of Gamma-Aminobutyric Acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By enhancing the effect of GABA at GABA-A receptors, it likely increases chloride ion influx, leading to hyperpolarization of the neuronal membrane and a raised seizure threshold.

-

Modulation of Voltage-Gated Sodium Channels : The drug may inhibit voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This action would reduce the high-frequency neuronal firing characteristic of seizures.

-

Modulation of Voltage-Gated Calcium Channels : There is also a possibility that this compound influences voltage-gated calcium channels, which would regulate neurotransmitter release at the synapse and dampen excitatory signals.

Synthesis Pathway

The most common synthetic route to this compound involves a two-step process starting from 2-phenylbutanoic acid. The acid is first converted to its more reactive acid chloride derivative, which is then reacted with urea in a nucleophilic acyl substitution.

Experimental Protocols

This section provides generalized methodologies for the determination of key chemical and physical properties of this compound. These protocols are based on standard laboratory practices.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) can be determined using potentiometric titration, which measures pH changes upon the addition of a titrant.

-

Apparatus : Calibrated pH meter, magnetic stirrer, burette, reaction vessel.

-

Reagents : this compound sample, 0.1 M hydrochloric acid (HCl), 0.1 M sodium hydroxide (NaOH), 0.15 M potassium chloride (KCl) for ionic strength, deionized water.

-

Procedure :

-

Prepare a ~1 mM solution of this compound in deionized water. To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.

-

Purge the solution with nitrogen to remove dissolved CO₂.

-

Place the solution in the vessel, immerse the pH electrode, and begin stirring.

-

Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).

-

Continue the titration until the pH reaches ~12.

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the point of half-neutralization.

-

Perform the experiment in triplicate to ensure reproducibility.

-

Determination of Solubility

-

Apparatus : Analytical balance, vials with screw caps, orbital shaker or magnetic stirrer, centrifuge, spectrophotometer or HPLC.

-

Reagents : this compound, selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol).

-

Procedure (Shake-Flask Method) :

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a vial.

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, centrifuge the suspension to separate the undissolved solid.

-

Carefully extract an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

The measured concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

-

Acquisition of Spectroscopic Data

IR spectroscopy is used to identify functional groups within the molecule. For a solid sample like this compound, the thin solid film or KBr pellet method is common.

-

Apparatus : FT-IR spectrometer, salt plates (KBr or NaCl), or KBr pellet press.

-

Procedure (Thin Solid Film Method) :

-

Dissolve a small amount (~5-10 mg) of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

-

Apply a drop of this solution onto a clean, dry salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers (typically 4000-400 cm⁻¹).

-

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

-

Apparatus : Mass spectrometer with a suitable ion source (e.g., Electrospray Ionization - ESI) and mass analyzer, often coupled with a liquid chromatograph (LC-MS).

-

Procedure (General for LC-MS) :

-

Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).

-

Filter the sample to remove any particulates.

-

Inject the sample into the LC-MS system. The liquid chromatograph separates the analyte from any impurities before it enters the mass spectrometer.

-

In the ESI source, the analyte is ionized (e.g., forming [M+H]⁺ or [M-H]⁻ ions).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, generating a mass spectrum. For structural elucidation, MS/MS (tandem mass spectrometry) can be performed to fragment the parent ion and analyze the resulting daughter ions.

-

Conclusion

This guide consolidates the essential chemical, physical, and pharmacological properties of this compound. The provided data tables offer a quick reference for its core characteristics, while the detailed protocols serve as a practical resource for experimental determination. The visualizations of its proposed mechanism and synthesis pathway provide a clear conceptual framework for researchers. While this compound is an older anticonvulsant, a thorough understanding of its properties remains valuable for comparative pharmacology, toxicology studies, and the development of new central nervous system therapeutics.

References

Structure-Activity Relationship of Pheneturide and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pheneturide and its analogs, belonging to the ureide class of compounds, have been a subject of interest in the development of anticonvulsant therapies. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical series, with a focus on quantitative data from preclinical models, detailed experimental protocols, and the underlying mechanistic pathways. This compound, also known as phenylethylacetylurea, is structurally related to other ureide-based anticonvulsants like phenacemide and is considered a ring-opened analog of phenytoin.[1] The exploration of its analogs has been driven by the goal of enhancing anticonvulsant potency, broadening the spectrum of activity, and improving the safety profile by reducing neurotoxicity.[1] The primary proposed mechanisms of action for this class of compounds involve the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.[2][3]

Core Structure and Key Modifications

The fundamental structure of this compound consists of a phenyl group attached to a butyramide backbone, which is further derivatized with a terminal urea group. The structure-activity relationship studies of this compound and its analogs have primarily focused on modifications at three key positions:

-

The Phenyl Ring: Substitutions on the phenyl ring can significantly influence the anticonvulsant activity. The nature, position, and size of the substituent can affect the lipophilicity and electronic properties of the molecule, thereby impacting its ability to cross the blood-brain barrier and interact with its target.

-

The Alkyl Chain: Alterations in the length and branching of the ethyl group connecting the phenyl ring and the acetylurea moiety can modulate the compound's potency and pharmacokinetic profile.

-

The Urea Moiety: The urea (-NH-CO-NH2) group is a critical pharmacophore for the anticonvulsant activity of this class of compounds. Modifications, such as N-substitution or replacement with a thiourea group, have been explored to understand their impact on efficacy and toxicity. The ability of the urea group to form hydrogen bonds is considered an important feature for the anticonvulsant activity of phenytoin-like drugs.[4]

Quantitative Structure-Activity Relationship Data

The anticonvulsant efficacy of this compound and its analogs is primarily evaluated using preclinical models such as the Maximal Electroshock (MES) test for generalized tonic-clonic seizures and the subcutaneous Pentylenetetrazol (scPTZ) test for absence seizures. Neurotoxicity is commonly assessed using the Rotarod test, which measures motor impairment. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparative data for a wide range of analogs in standardized assays is limited in publicly available literature.

Table 1: Anticonvulsant Activity and Neurotoxicity of this compound Analogs

| Compound | Animal Model | Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) | Reference |

| Phenytoin (Reference) | Mouse | MES | 9.87 ± 0.86 | - | - | |

| Carbamazepine (Reference) | Mouse | MES | 10.5 ± 0.9 to 15.7 ± 1.2 | - | - | |

| Acetylthis compound | Mouse | MES | Data not available | Data not available | - | |

| Acetylthis compound | Mouse | scPTZ | Data not available | Data not available | - | |

| BM 11 (Thiourea analog) | Mouse | MES | 1.72 | - | - | |

| BM 34 (Thiourea analog) | Mouse | MES | 1.19 | - | - | |

| BM 27 (Urea analog) | Mouse | MES | 2.87 | - | - |

ED50: Median Effective Dose required to protect 50% of animals from seizures. TD50: Median Toxic Dose causing motor impairment in 50% of animals.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

-

Animals: Male Swiss mice (20-25 g) are typically used.

-

Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

-

Electrical Stimulation: At the time of the predicted peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

-

Endpoint: The abolition of the tonic hindlimb extension phase of the resulting seizure is recorded as the endpoint for protection.

-

Data Analysis: The number of animals protected at each dose level is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Workflow for the Maximal Electroshock (MES) seizure test.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a standard model for evaluating potential anticonvulsant drugs for absence seizures.

-

Objective: To assess the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.

-

Animals: Male Swiss mice (18-25 g) are commonly used.

-

Drug Administration: Test compounds and a vehicle control are administered as described for the MES test.

-

PTZ Administration: At the time of expected peak drug effect, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: Protection is defined as the absence of a generalized clonic seizure during the observation period.

-

Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.

Workflow for the subcutaneous Pentylenetetrazol (scPTZ) test.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

-

Objective: To evaluate the motor impairment caused by a test compound.

-

Apparatus: A rotating rod apparatus.

-

Training: Mice are trained to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1-2 minutes) for two consecutive trials.

-

Drug Administration: Trained animals are administered the test compounds or vehicle.

-

Procedure: At the time of peak drug effect, the mice are placed on the rotarod, and the time they remain on the rod is recorded.

-

Endpoint: The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) is indicative of motor impairment.

-

Data Analysis: The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.

Proposed Mechanism of Action and Signaling Pathways

The anticonvulsant activity of this compound and its analogs is believed to be multifactorial, primarily targeting neuronal excitability. The two main proposed mechanisms are:

-

Modulation of Voltage-Gated Sodium Channels: A primary proposed mechanism is the inhibition of voltage-gated sodium channels. By stabilizing these channels in their inactive state, these compounds may reduce the sustained high-frequency firing of neurons that is characteristic of seizures.

-

Enhancement of GABAergic Inhibition: These compounds are also thought to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This could occur through an interaction with the GABA-A receptor complex, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus raising the seizure threshold.

Proposed signaling pathways for this compound's anticonvulsant activity.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs indicates that the ureide pharmacophore is essential for their anticonvulsant properties. Modifications to the phenyl ring and the connecting alkyl chain can fine-tune the potency and neurotoxicity of these compounds. While existing data points to the potential of this chemical class, particularly thiourea derivatives which have shown high potency in preclinical models, a comprehensive understanding is hampered by the limited availability of public quantitative data for a broad range of analogs.

Future research should focus on:

-

Systematic synthesis and screening of new analogs to build a more comprehensive SAR model.

-

Head-to-head comparative studies of promising analogs against current standard-of-care anticonvulsants.

-

Elucidation of the precise molecular interactions with their targets to guide rational drug design.

-

In-depth pharmacokinetic and pharmacodynamic studies to optimize the druggability of lead compounds.

By addressing these areas, the therapeutic potential of this compound analogs can be more thoroughly evaluated, potentially leading to the development of novel and improved treatments for epilepsy.

References

Pheneturide's Effect on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Mechanisms of Action

The anticonvulsant properties of pheneturide are thought to be multifactorial, primarily targeting the balance between neuronal excitation and inhibition. The core hypothesized mechanisms include:

-

Positive Allosteric Modulation of GABA-A Receptors: this compound is postulated to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By binding to an allosteric site on the GABA-A receptor, it is thought to increase the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.

-

Modulation of Voltage-Gated Sodium Channels: Similar to other anticonvulsants like phenytoin, this compound may stabilize the inactive state of voltage-gated sodium channels. This action would reduce the sustained, high-frequency firing of neurons that is characteristic of seizures.

-

Inhibition of Voltage-Gated Calcium Channels: There is some suggestion that this compound may also modulate voltage-gated calcium channels, which would, in turn, reduce the release of excitatory neurotransmitters at the synapse.

-

Inhibition of Cytochrome P450 Enzymes: this compound is known to inhibit the metabolism of other drugs, notably phenytoin, by inhibiting cytochrome P450 enzymes. This leads to increased plasma concentrations of co-administered drugs.

Quantitative Data

As previously stated, specific quantitative data on the direct interaction of this compound with its putative neuronal targets are scarce in the published literature. The following tables are presented to provide a framework for the types of data that would be generated from the experimental protocols outlined in this guide. For illustrative purposes, data for related anticonvulsant compounds are included where available and are clearly noted.

Table 1: Putative GABA-A Receptor Modulation

| Compound | Assay Type | Ligand | Ki (nM) | IC50 (nM) | EC50 (µM) | Cell Line/Tissue | Reference |

| This compound | Radioligand Binding | [3H]muscimol or [3H]flunitrazepam | Data Not Available | Data Not Available | Brain membrane preparations | ||

| This compound | Electrophysiology (Patch Clamp) | Data Not Available | Cultured neurons or heterologous expression systems |

Table 2: Voltage-Gated Sodium Channel Modulation

| Compound | Assay Type | Channel Subtype | Ki (nM) | IC50 (µM) | Effect | Cell Line/Tissue | Reference |

| This compound | Electrophysiology (Patch Clamp) | e.g., Nav1.1, Nav1.2, Nav1.7 | Data Not Available | Stabilization of inactive state | Heterologous expression systems (e.g., HEK293) | ||

| Phenytoin | Electrophysiology (Patch Clamp) | Inward Na+ current | 16.8 | Inhibition | Cultured embryonic cortical neurons |

Table 3: Voltage-Gated Calcium Channel Modulation

| Compound | Assay Type | Channel Subtype | IC50 (µM) | Effect | Cell Line/Tissue | Reference |

| This compound | Electrophysiology (Patch Clamp) | e.g., T-type, L-type, N-type | Data Not Available | Cultured neurons or heterologous expression systems |

Table 4: Cytochrome P450 Inhibition

| Compound | Enzyme | Substrate | Ki (µM) | IC50 (µM) | Assay Type | Reference |

| This compound | CYP2C9, CYP2C19 | Phenytoin | Data Not Available | Data Not Available | In vitro human liver microsomes | |

| Ticlopidine (example inhibitor) | CYP2C19 | 3.7 ± 0.2 | In vitro human liver microsomes | |||

| Ticlopidine (example inhibitor) | CYP2C9 | 38.8 ± 27 | In vitro human liver microsomes |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the hypothesized mechanisms of action of this compound and the logical workflow for its evaluation.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on its putative molecular targets.

Protocol for Assessing GABA-A Receptor Modulation

Objective: To determine if this compound potentiates GABA-A receptor-mediated currents using whole-cell patch-clamp electrophysiology.

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line expressing GABA-A receptors (e.g., HEK293 cells).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).

-

GABA stock solution.

-

This compound stock solution.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

-

Prepare cultured cells on coverslips.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a target cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-evoked current by this compound.

-

Wash out the drugs and ensure the current returns to baseline.

-

Construct a dose-response curve to determine the EC50 of this compound's potentiation.

References

- 1. Presynaptic hyperexcitability reversed by positive allosteric modulation of a GABABR epilepsy variant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ticlopidine inhibition of phenytoin metabolism mediated by potent inhibition of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant pharmacology of voltage-gated Na+ channels in hippocampal neurons of control and chronically epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative evaluation of anticonvulsant activity of calcium channel blockers in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

The Discovery and Development of Pheneturide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant drug belonging to the ureide class.[1] Conceptually, it can be considered a metabolic degradation product of phenobarbital.[1] Historically, it was used in the management of severe epilepsy, particularly for psychomotor seizures, often when other less toxic medications had failed.[1][2] Due to its toxicity profile, similar to that of phenacemide, its clinical use is now largely obsolete.[1] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, based on available scientific literature.

Discovery and History

The development of ureide-based anticonvulsants was a significant area of research in the mid-20th century, following the success of earlier compounds like phenobarbital. This compound emerged from this period of exploration into open-chain ureide structures as potential antiepileptic agents. While specific details about its initial synthesis and the researchers involved are not extensively documented in modern digital archives, it is understood to be part of the broader effort to develop alternatives to existing epilepsy treatments. Its derivative, Acetylthis compound, was later developed in the mid to late 1960s by Dainippon Pharmaceutical (which later merged to form Sumitomo Pharma) with the aim of improving the therapeutic index.

Synthesis of this compound

The most common synthetic route to this compound involves the acylation of urea with 2-phenylbutyryl chloride. This is a two-step process starting from 2-phenylbutanoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of 2-Phenylbutyryl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, place 2-phenylbutanoic acid.

-

Add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2.0 molar equivalents. The reaction can be performed neat or in a dry, inert solvent such as toluene.

-

Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After completion, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude 2-phenylbutyryl chloride is obtained as the residue and can be used directly or purified by vacuum distillation.

Step 2: Acylation of Urea

-

In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent (e.g., ethanol or methanol).

-

Slowly add the crude or purified 2-phenylbutyryl chloride to the urea solution with constant stirring. The reaction is exothermic and the addition rate should be controlled.

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude this compound is precipitated, often by the addition of water.

-

The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent such as aqueous ethanol.

References

Pheneturide (CAS 90-49-3): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide (CAS Number: 90-49-3), also known as ethylphenacemide, is an anticonvulsant drug belonging to the ureide class.[1][2] Structurally related to phenobarbital, it has been utilized in the management of epilepsy, particularly in cases of severe or refractory seizures when other less toxic treatments have failed.[1][3] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its mechanism of action, synthesis, and analytical determination, with a compilation of available quantitative data and detailed experimental protocols.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline solid with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .[3] It is characterized by a phenyl group attached to an ethyl group and an amide functional group.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process: the formation of 2-phenylbutyryl chloride from 2-phenylbutanoic acid, followed by the acylation of urea with the resulting acyl chloride.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 2-Phenylbutyryl Chloride

-

Materials: 2-Phenylbutanoic acid, thionyl chloride (SOCl₂), and a dry, inert solvent such as toluene.

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 2-phenylbutanoic acid with an excess of thionyl chloride (typically 1.5-2.0 molar equivalents). The reaction can be performed neat or in the inert solvent. b. Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. c. After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude 2-phenylbutyryl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Acylation of Urea to Yield this compound

-

Materials: 2-Phenylbutyryl chloride, urea, and an anhydrous solvent (e.g., ethanol, methanol, or toluene).

-

Procedure: a. In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent. b. Slowly add the crude or purified 2-phenylbutyryl chloride to the urea solution with constant stirring. c. The reaction mixture is then heated. One source suggests a temperature between 150-200°C, which may require a high-boiling point solvent or conducting the reaction under pressure. d. Maintain the reaction at the elevated temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, cool the mixture to room temperature. The crude this compound may precipitate. If not, the solvent can be removed under reduced pressure. f. Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Quantitative Data: Synthesis of this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Melting Point (dl-form) | 149-150°C |

Note: Specific reaction yields can vary depending on the exact conditions and purification efficiency.

Mechanism of Action

This compound's anticonvulsant effects are believed to be multifactorial, primarily involving the enhancement of GABAergic inhibition and the modulation of other anticonvulsants' metabolism.

Enhancement of GABAergic Activity

The primary mechanism of action of this compound is thought to be the enhancement of the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. By increasing GABAergic activity, this compound helps to stabilize electrical activity in the brain, thereby controlling neuronal hyperexcitability that leads to seizures.

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

This protocol is a general method to determine the binding affinity of a compound like this compound to the GABA-A receptor.

-

Objective: To determine the inhibitory constant (Ki) of this compound for the GABA-A receptor.

-

Materials:

-

Rat whole brain tissue

-

Tricine buffer (50 mM, pH 7.4)

-

[³H]Muscimol (a high-affinity GABA-A agonist)

-

Unlabeled GABA (for determining non-specific binding)

-

This compound stock solution

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure: a. Prepare crude synaptic membranes from rat brains through homogenization and centrifugation. b. Resuspend the membrane pellet in Tricine buffer. c. In test tubes, combine the membrane preparation, [³H]Muscimol (at a concentration near its Kd), and varying concentrations of this compound. d. For non-specific binding, use a saturating concentration of unlabeled GABA. e. Incubate the mixture at 4°C for 60 minutes. f. Terminate the binding reaction by rapid filtration through glass fiber filters. g. Wash the filters three times with ice-cold buffer. h. Place filters in scintillation vials with scintillation fluid and quantify radioactivity. i. Analyze the data using non-linear regression to determine the IC₅₀ value, from which the Ki can be calculated using the Cheng-Prusoff equation.

Inhibition of Drug Metabolism

This compound is known to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin, by interacting with specific drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. This inhibition leads to increased plasma levels of the co-administered drugs, which can enhance their therapeutic effects but also increase the risk of toxicity.

Experimental Protocol: Cytochrome P450 Inhibition Assay

This is a general protocol to assess the inhibitory potential of this compound on major CYP isoforms.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).

-

Materials:

-

Human liver microsomes (HLM)

-

Specific probe substrates for each CYP isoform

-

NADPH regenerating system

-

This compound stock solution

-

LC-MS/MS system

-

-

Procedure: a. Prepare a range of this compound concentrations (e.g., 0.1 to 100 µM). b. Incubate the HLM, this compound, and the probe substrate for a specific CYP isoform at 37°C. c. Initiate the reaction by adding the NADPH regenerating system and incubate for a defined period. d. Terminate the reaction with a cold solvent (e.g., acetonitrile). e. Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite. f. Calculate the percent inhibition of metabolite formation at each this compound concentration relative to a vehicle control. g. Determine the IC₅₀ value by fitting the data to a concentration-response curve.

Clinical Research Applications

This compound has been the subject of clinical research, primarily focusing on its efficacy in epilepsy. A notable study was a double-blind, cross-over trial comparing this compound with phenytoin.

This compound vs. Phenytoin Clinical Trial

Generalized Workflow for an Anticonvulsant Clinical Trial

Caption: Generalized workflow for a randomized, placebo-controlled anticonvulsant clinical trial.

Analytical Methods

The quantification of this compound in biological matrices is essential for pharmacokinetic and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is based on established methodologies for the analysis of small molecule drugs.

-

Objective: To quantify the concentration of this compound in human plasma.

-

Materials and Reagents:

-

This compound reference standard (≥98% purity)

-

Stable isotope-labeled internal standard (IS) (e.g., this compound-d5)

-

HPLC-grade acetonitrile and methanol

-

LC-MS grade formic acid

-

Human plasma (K₂-EDTA)

-

-

Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution. b. Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. c. Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions:

| Parameter | Condition |

| LC Conditions | |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined experimentally |

| MRM Transition (IS) | To be determined experimentally |

Note: The specific gradient elution program and mass spectrometer parameters (e.g., MRM transitions, collision energy) need to be optimized for the specific instrument used.

Workflow for LC-MS/MS Analysis

Caption: Experimental workflow for the quantitative analysis of this compound in plasma by LC-MS/MS.

Signaling Pathways and Logical Relationships

Proposed Mechanism of Action of this compound

Caption: Proposed dual mechanism of action for this compound's anticonvulsant activity.

Conclusion

This compound remains a compound of interest for researchers studying epilepsy and anticonvulsant drug interactions. Its dual mechanism of action, involving both direct effects on GABAergic neurotransmission and indirect effects through the inhibition of drug metabolism, provides a complex but valuable model for understanding the treatment of seizure disorders. The experimental protocols and data presented in this guide offer a foundational resource for scientists and drug development professionals working with this compound and related compounds. Further research to fully elucidate its pharmacological profile and to obtain more detailed quantitative data from clinical and preclinical studies is warranted.

References

Methodological & Application

Protocol for In Vivo Testing of Pheneturide in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pheneturide (phenylethylacetylurea) is an anticonvulsant drug of the ureide class.[1] Its mechanism of action is believed to involve the modulation of neuronal excitability, primarily through the enhancement of GABAergic inhibition and effects on voltage-gated ion channels.[2][3] This document outlines detailed protocols for the in vivo evaluation of this compound's anticonvulsant efficacy and potential neurotoxicity in rodent models.

Proposed Mechanism of Action

This compound is thought to exert its anticonvulsant effects through a multi-target approach:

-

Enhancement of GABAergic Inhibition: this compound is believed to potentiate the action of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By enhancing the influx of chloride ions through the GABA-A receptor, this compound hyperpolarizes neurons, making them less likely to fire.[2][3]

-

Modulation of Voltage-Gated Ion Channels: The compound may also inhibit voltage-gated sodium and calcium channels. Inhibition of sodium channels can reduce the propagation of action potentials, while modulation of calcium channels can decrease the release of excitatory neurotransmitters.

Quantitative Data

Quantitative data on the anticonvulsant potency and neurotoxicity of this compound in rodent models is scarce in the publicly accessible literature. The following tables provide a template for data presentation and include available data for the related compound, Acetylthis compound, for reference.

Table 1: Anticonvulsant Activity and Neurotoxicity

| Compound | Test | Animal Model | Endpoint | ED50 (mg/kg) | TD50 (mg/kg) | LD50 (mg/kg) | Protective Index (TD50/ED50) |

| This compound | MES | Mouse/Rat | Tonic Hindlimb Extension | Data not available | Data not available | Data not available | Data not available |

| This compound | scPTZ | Mouse/Rat | Clonic Seizures | Data not available | Data not available | Data not available | Data not available |

| This compound | Rotarod | Mouse/Rat | Motor Impairment | - | Data not available | Data not available | - |

| Acetylthis compound | MES/scPTZ | Mouse/Rat | - | Data not available | Data not available | > 2483 (Oral, Rat) | Data not available |

Table 2: Pharmacokinetic Parameters

| Compound | Animal Model | Route | Cmax | Tmax | Half-life | Bioavailability | Reference |

| This compound | Rodent | Oral/IP | Data not available | Data not available | Data not available | Data not available | |

| This compound | Human | - | - | - | 54 hr (single dose), 40 hr (multiple doses) | - |

Experimental Protocols

The following protocols describe standard in vivo assays to evaluate the anticonvulsant and neurotoxic potential of this compound.

Protocol 1: Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue of rodents to inform dose selection and timing for efficacy studies.

Materials:

-

Rodents (e.g., male CD-1 mice or Sprague-Dawley rats)

-

This compound

-

Vehicle for drug administration (e.g., 0.5% methylcellulose in saline)

-

Blood collection supplies (e.g., heparinized tubes)

-

Homogenization buffer

-

LC-MS/MS system for bioanalysis

Methodology:

-

Dosing: Administer this compound via the intended route (e.g., oral gavage or intraperitoneal injection) at a minimum of three dose levels.

-

Sample Collection: Collect blood and brain tissue samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Sample Processing: Centrifuge blood samples to separate plasma. Homogenize brain tissue in a suitable buffer.

-

Bioanalysis: Determine this compound concentrations in plasma and brain homogenates using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and area under the curve (AUC).

Protocol 2: Maximal Electroshock (MES) Test

Objective: To assess the efficacy of this compound in a model of generalized tonic-clonic seizures.

Materials:

-

Rodents (e.g., male CD-1 mice)

-

This compound and vehicle

-

Electroshock device with corneal electrodes

-

0.5% tetracaine HCl in 0.9% saline

Methodology:

-

Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.

-

Time to Peak Effect (TPE): Conduct the test at the predetermined TPE from PK studies. If unknown, determine in a preliminary study.

-

Seizure Induction: Apply a drop of the tetracaine solution to the eyes. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal electrodes.

-

Endpoint: Observe the animals for the presence or absence of a tonic hindlimb extension. The absence of this extension indicates protection.

-

Data Analysis: Determine the ED50, the dose that protects 50% of the animals, using probit analysis.

Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: To evaluate the efficacy of this compound against chemically-induced clonic seizures, a model for absence and myoclonic seizures.

Materials:

-

Rodents (e.g., male Swiss mice)

-

This compound and vehicle

-

Pentylenetetrazol (PTZ) solution

Methodology:

-

Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.

-

Seizure Induction: At the TPE, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) that induces clonic seizures in >95% of vehicle-treated animals.

-

Endpoint: Observe the animals for a defined period (e.g., 30 minutes) for the presence of clonic seizures lasting at least 5 seconds. The absence of such seizures indicates protection.

-

Data Analysis: Determine the ED50 for protection against scPTZ-induced seizures.

Protocol 4: Rotarod Test for Neurotoxicity

Objective: To assess the potential of this compound to cause motor impairment.

Materials:

-

Rodents (e.g., male Swiss mice) trained on the rotarod

-

Rotarod apparatus

Methodology:

-

Training: Train the animals on the rotating rod (e.g., at a constant speed or accelerating) for 2-3 consecutive days until a stable performance is achieved.

-

Drug Administration: Administer various doses of this compound or vehicle to the trained animals.

-

Testing: At the TPE, place the animals on the rotarod and record the latency to fall.

-

Endpoint: A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.

-

Data Analysis: Determine the TD50, the dose that causes motor impairment in 50% of the animals.

References

- 1. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetics of phenylethylacetylurea (this compound), an old antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Pheneturide in Human Plasma by HPLC-UV

Introduction

Pheneturide is an anticonvulsant drug used in the treatment of epilepsy. To support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, a simple, rapid, and reliable analytical method for the quantification of this compound in human plasma is essential. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in human plasma. The method utilizes a protein precipitation extraction procedure and an internal standard for accurate and precise quantification. This method is suitable for routine analysis in a clinical or research laboratory setting.

Materials and Reagents

-

This compound reference standard (>99% purity)

-

Phenacemide (Internal Standard, IS) (>99% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic Acid (analytical grade)

-

Drug-free human plasma (sourced from a certified blood bank)

Instrumentation

-

HPLC system equipped with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

Nitrogen evaporator (optional)

Experimental Protocols

1. Preparation of Standard and Quality Control Samples

-

Stock Solutions: Prepare stock solutions of this compound and the internal standard (phenacemide) in methanol at a concentration of 1 mg/mL. These solutions should be stored at 2-8°C when not in use.

-

Working Standard Solutions: Prepare working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard (phenacemide) at a concentration of 10 µg/mL in the same diluent.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking drug-free human plasma with the appropriate working standard solutions to yield final concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL. Independently prepare quality control samples at low, medium, and high concentrations (e.g., 0.3 µg/mL, 8 µg/mL, and 16 µg/mL).

2. Sample Preparation (Protein Precipitation)

-